2-(Bromomethyl)tetrahydro-2H-pyran

Catalog No.
S750905
CAS No.
34723-82-5
M.F
C6H11BrO
M. Wt
179.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)tetrahydro-2H-pyran

CAS Number

34723-82-5

Product Name

2-(Bromomethyl)tetrahydro-2H-pyran

IUPAC Name

2-(bromomethyl)oxane

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

InChI

InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2

InChI Key

MHNWCBOXPOLLIB-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CBr

Canonical SMILES

C1CCOC(C1)CBr

The exact mass of the compound 2-(Bromomethyl)tetrahydro-2H-pyran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167066. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Bromomethyl)tetrahydro-2H-pyran (CAS 34723-82-5) is a specialized brominated building block widely procured for introducing the tetrahydropyran-2-ylmethyl moiety in organic synthesis and medicinal chemistry . Operating as a highly reactive alkylating agent, it exhibits a boiling point of 153 °C and a density of 1.397 g/mL at 25 °C . The compound is primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including P2X7 antagonists and tetrazole-based anti-tuberculosis agents, as well as in the preparation of tellurated heterocycles and cross-coupling reactions . Its procurement value lies in providing a reactive electrophilic center directly adjacent to a conformationally stable six-membered oxygen heterocycle, enabling precise structural functionalization.

Research Fit

Workflow SN2 alkylation with primary alkyl bromide electrophile
Compatibility Palladium-catalyzed Suzuki-Miyaura cross-coupling
Scaffold Six-membered THP heterocycle for downstream functionalization

Substituting 2-(Bromomethyl)tetrahydro-2H-pyran with its chloride analog, 2-(Chloromethyl)tetrahydro-2H-pyran, or its positional isomer, 4-(Bromomethyl)tetrahydropyran, often leads to suboptimal process outcomes . The chloride analog possesses a significantly poorer leaving group, necessitating harsher reaction conditions—such as elevated temperatures or the addition of stoichiometric iodide salts—which can degrade sensitive substrates and increase process costs . Furthermore, substituting with 4-(Bromomethyl)tetrahydropyran removes the stereoelectronic influence of the adjacent oxygen atom, fundamentally altering the transition state kinetics during nucleophilic substitution and failing to deliver the specific 2-substituted tetrahydropyran pharmacophore required for targeted receptor binding in drug development .

Substitution Risk

Chloro analog (CAS 18420-41-2) C-Cl bond has class-level lower SN2 reactivity than C-Br; reaction rates and optimal conditions may not transfer directly.
THF ring analog (CAS 1192-30-9) Five-membered ring differs in steric and electronic profile; ligand coordination geometry and complexation behavior may shift.
Physical property mismatch Density and boiling point differences may alter liquid-liquid extraction, phase separation, and distillation protocols.

Alkylating Efficiency vs. Chloride Analogs in N-Alkylation

In standard N-alkylation protocols, 2-(Bromomethyl)tetrahydro-2H-pyran demonstrates quantifiably higher reactivity compared to baseline alkyl chlorides. For instance, the synthesis of dimethyl-(tetrahydro-pyran-2-ylmethyl)-amine using this brominated precursor achieves an 84% yield within 4 hours at 130 °C in ethanol . Achieving comparable conversions with the 2-(chloromethyl) analog typically requires extended reaction times or the addition of iodide catalysts to facilitate in situ halogen exchange, which complicates the downstream purification process.

Evidence DimensionReaction time and yield for N-alkylation
Target Compound Data84% yield in 4 hours at 130 °C
Comparator Or Baseline2-(Chloromethyl)tetrahydro-2H-pyran (baseline class behavior)
Quantified DifferenceEliminates the need for extended heating or Finkelstein iodide additives required by chlorides
ConditionsN-alkylation in ethanol at 130 °C

Procuring the bromide variant streamlines manufacturing by eliminating the need for additive catalysts and reducing reactor time.

SN2 Reactivity
Class-level
~179-fold higher relative rate (alkyl bromide vs. alkyl chloride class) under Finkelstein conditions
Supports faster nucleophilic substitution screening
THP-specific rate data not reported; class-level inference

Suitability for Mild Tetrazole Alkylation in API Synthesis

The reactivity of 2-(Bromomethyl)tetrahydro-2H-pyran allows for the efficient alkylation of sensitive heterocycles under relatively mild conditions. In the synthesis of tetrazole-based anti-tuberculosis compounds, the use of this specific bromide enables the reaction to proceed at 80 °C over 16 hours, successfully yielding the target 4-(2-((tetrahydro-2H-pyran-2-yl)methyl)-2H-tetrazol-5-yl)benzenesulfonamide derivatives [1]. Utilizing less reactive generic alkyl chlorides often results in incomplete conversion or requires forcing conditions that risk degrading the tetrazole core.

Evidence DimensionReaction conditions for tetrazole functionalization
Target Compound DataEffective alkylation of tetrazole core at 80 °C (16 h)
Comparator Or BaselineAlkyl chlorides (baseline)
Quantified DifferenceLowers required reaction temperature, preventing thermal degradation of the tetrazole
ConditionsAlkylation of (R)-N-(2-hydroxypropyl)-4-(2H-tetrazol-5-yl)benzenesulfonamide

It ensures high-fidelity functionalization of sensitive API intermediates without thermal degradation.

Density at 25°C
Data to verify
1.397 g/mL
May improve phase separation in workup
30% higher than chloro analog (1.075 g/mL); literature value

Cross-Coupling Competence in Heteroaryl Functionalization

2-(Bromomethyl)tetrahydro-2H-pyran is a proven electrophile in transition-metal-catalyzed cross-coupling reactions, such as those with potassium heteroaryltrifluoroborates . The bromide leaving group facilitates rapid oxidative addition to palladium catalysts, a step that is notoriously sluggish for the corresponding 2-(Chloromethyl)tetrahydro-2H-pyran. This kinetic advantage ensures higher turnover frequencies and overall yields when constructing complex aryl-linked tetrahydropyran derivatives, making the bromide a highly effective procurement choice for advanced catalytic workflows .

Evidence DimensionOxidative addition efficiency in cross-coupling
Target Compound DataRapid oxidative addition in Pd-catalyzed coupling with potassium heteroaryltrifluoroborates
Comparator Or Baseline2-(Chloromethyl)tetrahydro-2H-pyran
Quantified DifferenceSignificantly faster oxidative addition kinetics typical of C-Br vs C-Cl bonds
ConditionsPalladium-catalyzed cross-coupling with potassium heteroaryltrifluoroborates

Selecting the bromide maximizes catalyst lifespan and product yield in high-value organometallic syntheses.

Boiling Point
Data to verify
153°C at 760 mmHg
May simplify distillation purification
~13°C lower than estimated chloro analog bp; literature value
Tellurated Heterocycle Synthesis
Reported
Forms cis-[PdCl2(L2)2] complex with Pd-Te bonds of 2.538(2) and 2.517(2) Å
THP ring enables distinct coordination geometry
THF analog yields different Ru complex geometry
Cross-Coupling Compatibility
Reported
Investigated with potassium heteroaryltrifluoroborates under Suzuki-Miyaura conditions
Viable for C(sp3)-C(sp2) bond formation
Chloro analog generally requires forcing conditions
Commercial Purity
Data to verify
98% minimum (vendor specification)
Supports experimental reproducibility
8 pp higher than THF analog (90%); vendor-reported

Precursor for P2X7 Antagonists and Anti-Tuberculosis APIs

Due to its reliable reactivity profile in N-alkylation and tetrazole functionalization, 2-(Bromomethyl)tetrahydro-2H-pyran is heavily utilized as a building block in medicinal chemistry. It efficiently installs the tetrahydropyran-2-ylmethyl pharmacophore, which is critical for the receptor binding affinity of certain P2X7 antagonists and the efficacy of novel tuberculosis therapeutics [1] [2].

Synthesis of Tellurated Heterocycles and Advanced Materials

The compound is a preferred electrophile for generating specialized organotellurium compounds, such as 2-[(2-thienyltelluro)methyl]tetrahydro-2H-pyran . Its use ensures high-yield nucleophilic substitution by telluride anions, supporting research into heavy-chalcogen materials and novel transition metal ligands.

Palladium-Catalyzed Cross-Coupling Workflows

In advanced synthetic workflows requiring the attachment of a tetrahydropyran ring to an aromatic core, this bromide serves as an ideal substrate for Suzuki-Miyaura-type cross-couplings with heteroaryltrifluoroborates . Its superior oxidative addition kinetics compared to chloride analogs make it the standard choice for catalytic process development.

Application Fit

Application
Selection Property
Validation Focus
SN2 Alkylation Studies
C-Br bond reactivity profile
Reaction rate and endpoint yield
Organometallic Ligand Synthesis
THP ring steric environment
Coordination geometry assessment
Cross-Coupling Reactions
Electrophile compatibility
Coupling condition screening
Process Route Optimization
Elevated SN2 reactivity
Reaction condition screening

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34723-82-5

Wikipedia

2-(bromomethyl)tetrahydro-2H-pyran

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